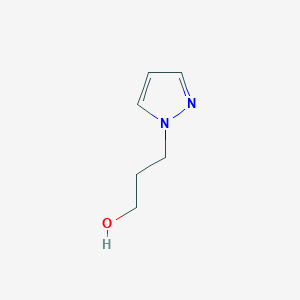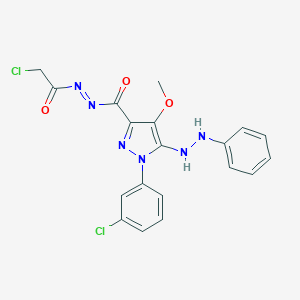
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CIC-3, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to cell death and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the activity of topoisomerase II. In addition, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to inhibit the activity of COX-2 and topoisomerase II. The limitations of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
For the study of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide include further investigation of its potential therapeutic applications, including its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional studies could also focus on the development of more soluble forms of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide and the optimization of its pharmacokinetic properties. Finally, future studies could investigate the potential use of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl) hydrazone. This compound is then reacted with 4-methoxy-5-phenylhydrazinyl pyrazole-3-carboxylic acid to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
172701-65-4 |
|---|---|
Nombre del producto |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
Fórmula molecular |
C19H16Cl2N6O3 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-30-17-16(19(29)25-23-15(28)11-20)26-27(14-9-5-6-12(21)10-14)18(17)24-22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,28)(H,25,29) |
Clave InChI |
WYUSZGPETHIJNO-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=O)CCl)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
SMILES canónico |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Sinónimos |
(NE)-N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylh ydrazinyl)pyrazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



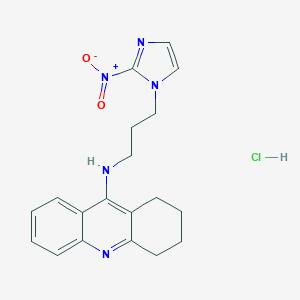
![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
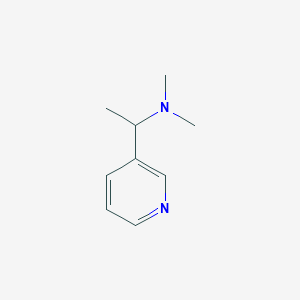

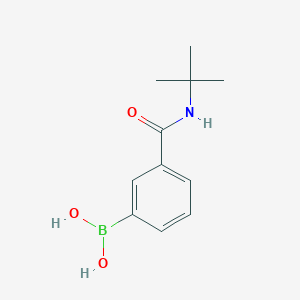

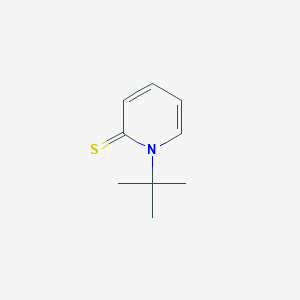

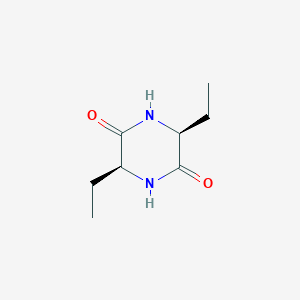

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
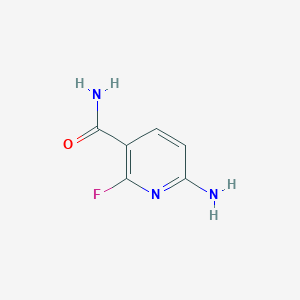
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
